molecular formula C19H17F4NO3 B11277841 2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-[4-fluoro-3-(trifluoromethyl)phenyl]acetamide

2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-[4-fluoro-3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B11277841
M. Wt: 383.3 g/mol
InChI Key: GHPGVRTYTVGUJY-UHFFFAOYSA-N
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Description

2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-[4-fluoro-3-(trifluoromethyl)phenyl]acetamide is a complex organic compound featuring a benzofuran moiety and a trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-[4-fluoro-3-(trifluoromethyl)phenyl]acetamide typically involves multiple steps, starting from readily available precursors

    Formation of Benzofuran Ring: The benzofuran ring can be synthesized through an intramolecular Friedel-Crafts reaction.

    Introduction of Acetamide Group: The acetamide group can be introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-[4-fluoro-3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Corresponding substituted derivatives.

Mechanism of Action

The mechanism of action of 2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-[4-fluoro-3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The benzofuran moiety may interact with enzyme active sites or receptor binding sites, leading to modulation of biological pathways. The trifluoromethylphenyl group can enhance the compound’s binding affinity and specificity .

Properties

Molecular Formula

C19H17F4NO3

Molecular Weight

383.3 g/mol

IUPAC Name

2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[4-fluoro-3-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C19H17F4NO3/c1-18(2)9-11-4-3-5-15(17(11)27-18)26-10-16(25)24-12-6-7-14(20)13(8-12)19(21,22)23/h3-8H,9-10H2,1-2H3,(H,24,25)

InChI Key

GHPGVRTYTVGUJY-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NC3=CC(=C(C=C3)F)C(F)(F)F)C

Origin of Product

United States

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